Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
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Overview
Description
Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H9ClN2O2S1. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, specific synthesis methods for Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate are not readily available in the search results. However, pyrimidine derivatives have been synthesized using various methods, including ring construction from different cyclic or acyclic precursors345.Molecular Structure Analysis
The molecular structure of Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is not explicitly provided in the search results. However, it is known that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.Chemical Reactions Analysis
Specific chemical reactions involving Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate are not detailed in the search results. However, pyrimidines are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties6.Physical And Chemical Properties Analysis
The physical and chemical properties of Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate are not explicitly mentioned in the search results. However, it has a molecular weight of 280.731.Scientific Research Applications
Structural and Conformational Analysis
Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their structural and conformational properties. For instance, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives from this compound, exploring their molecular structures and conformational aspects through single-crystal X-ray diffraction. These studies revealed significant variations in hydrogen-bond interactions and molecular conformations based on substituents at specific positions on the pyrimidine ring, contributing to a deeper understanding of the structural and molecular behavior of these compounds (Stolarczyk et al., 2018).
Synthesis and Chemical Behavior
The compound and its related structures have been a focal point in synthetic chemistry. Bernardino et al. (2007) delved into the synthesis of related pyrimidine derivatives, highlighting an efficient synthetic route and examining the antiviral activities of these derivatives against various viruses. The study emphasized the synthesis pathways and the biological relevance of these compounds, indicating their potential in medicinal chemistry (Bernardino et al., 2007).
Safety And Hazards
Future Directions
While specific future directions for Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate are not mentioned in the search results, there is ongoing research into the development of pyrimidine derivatives for various applications, including their use as anti-inflammatory agents6.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLVZNMZLUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
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